2-Methylimidazole-d6

Description

The exact mass of the compound this compound, 98 atom % D is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4,5-trideuterio-2-(trideuteriomethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBGSDVWAMZHDD-RSRPWSGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=N1)C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732552 | |

| Record name | 2-(~2~H_3_)Methyl(~2~H_3_)-1H-imidazolato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-19-9 | |

| Record name | 2-(~2~H_3_)Methyl(~2~H_3_)-1H-imidazolato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-19-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methylimidazole-d6 chemical properties and structure

An In-depth Technical Guide to 2-Methylimidazole-d6: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Chemical and Physical Properties

This compound (2-MI-d6) is the deuterated analog of 2-Methylimidazole. In this isotopically labeled version, the six hydrogen atoms on the methyl group and the imidazole ring are replaced with deuterium. This substitution results in a mass shift of +6 Da compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantitative analysis.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-(trideuteriomethyl)-1,4,5-trideuterio-1H-imidazole |

| CAS Number | 1173022-19-9[1][2][3] |

| Molecular Formula | C₄D₆N₂[1][2][3] |

| SMILES String | [2H]c1nc(n([2H])c1[2H])C([2H])([2H])[2H][2] |

| InChI Key | LXBGSDVWAMZHDD-RSRPWSGMSA-N[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 88.14 g/mol [1][2][3] |

| Appearance | Solid, Crystalline solid[1][2] |

| Boiling Point | 198 °C (lit.)[2] |

| Density | 1.104 g/mL at 25 °C[2] |

| Isotopic Purity | ≥ 98 atom % D[1][2] |

| Chemical Purity | ≥ 98%[1][3] |

Note: Some physical properties are based on the non-deuterated 2-Methylimidazole and are expected to be very similar for the deuterated analog.

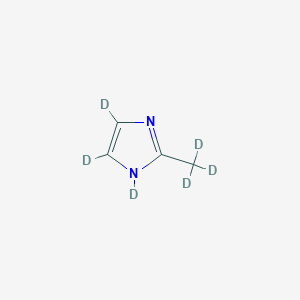

Chemical Structure

The structure of this compound consists of a five-membered imidazole ring with a deuterated methyl group substituted at the second position. The hydrogen atoms at positions 1, 4, and 5 of the imidazole ring are also replaced by deuterium.

Experimental Protocols

Synthesis of 2-Methylimidazole (Radziszewski Reaction)

General Methodology:

-

Reaction Setup: In a reaction vessel, a solution of glyoxal (or its deuterated analog) in water is prepared.

-

Addition of Reactants: Under controlled temperature and pressure, aqueous ammonia (or a deuterated ammonia source) and acetaldehyde (or its deuterated analog) are slowly added to the glyoxal solution.[6]

-

Reaction: The mixture is allowed to react for several hours at a controlled temperature, typically with reflux.[6]

-

Work-up: After the reaction is complete, water and other volatile components are removed under reduced pressure.

-

Purification: The crude product is then purified by crystallization or sublimation to yield pure 2-Methylimidazole.

Use as an Internal Standard in LC-MS/MS Analysis

This compound is frequently used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of 2-Methylimidazole in various matrices.[1][7] Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for distinct detection.[1]

General Experimental Workflow:

-

Sample Preparation:

-

A known amount of the sample (e.g., beverage, biological fluid) is taken.

-

A precise volume of a standard solution of this compound (the internal standard) is added to the sample.

-

The sample is then subjected to an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte and internal standard.

-

-

LC Separation:

-

The extracted sample is injected into an HPLC system.

-

The analyte and internal standard are separated from other matrix components on a suitable chromatography column (e.g., a C18 column).

-

A mobile phase gradient is used to achieve optimal separation.

-

-

MS/MS Detection:

-

The eluent from the LC column is introduced into a tandem mass spectrometer.

-

The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both 2-Methylimidazole and this compound.

-

-

Quantification:

-

The peak areas of the analyte and the internal standard are measured.

-

A calibration curve is constructed by analyzing standards with known concentrations of the analyte and a constant concentration of the internal standard.

-

The concentration of the analyte in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

-

Visualizations

Caption: Workflow for the use of this compound as an internal standard in LC-MS/MS analysis.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. This compound D 98atom 1173022-19-9 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. organic chemistry - Synthesis of 2-methylimidazole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. biologie.uni-koeln.de [biologie.uni-koeln.de]

- 7. 2-Methylimidazole synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Purification of 2-Methylimidazole-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 2-Methylimidazole-d6 (C₄D₆N₂), a deuterated analog of 2-methylimidazole. This isotopically labeled compound is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantitative analysis and in mechanistic studies of drug metabolism. This document outlines a plausible synthetic route based on the well-established Radziszewski reaction, followed by detailed purification protocols.

Synthesis of this compound

The synthesis of this compound can be achieved through a modification of the classical Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] In this case, deuterated reagents are employed to introduce the isotopic labels. The proposed reaction utilizes glyoxal-d2, acetaldehyde-d4, and a solution of ammonia-d3 in deuterium oxide.

Proposed Synthesis Pathway

The reaction proceeds via the condensation of glyoxal-d2 and ammonia-d3 to form a diimine intermediate. This intermediate then reacts with acetaldehyde-d4, followed by cyclization and aromatization to yield the final product, this compound.

Experimental Protocol: Synthesis

Materials:

-

Ammonia-d3 solution (25% in D₂O, ≥99 atom % D)[7]

-

Deuterium oxide (D₂O)

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add the ammonia-d3 solution and cool to 0-5°C in an ice bath.

-

Slowly add acetaldehyde-d4 to the cooled ammonia-d3 solution while maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the mixture at 10-15°C for 2 hours.

-

Gradually add the glyoxal-d2 solution to the reaction mixture, ensuring the temperature does not exceed 60°C.[8]

-

Once the addition is complete, heat the reaction mixture to 90-95°C and maintain this temperature for 3-6 hours.[8][9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The crude this compound is now ready for purification.

Quantitative Data for Synthesis

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2-methylimidazole, which can be considered indicative for the deuterated analogue.

| Parameter | Value | Reference |

| Molar Ratio (Ammonia:Acetaldehyde:Glyoxal) | 2:1:1 to 3:1:1 | [8][10] |

| Reaction Temperature | 50 - 100 °C | [11] |

| Reaction Time | 2 - 6 hours | [10] |

| Expected Yield | 85 - 90% | [8] |

Purification of this compound

Purification of the crude this compound is crucial to achieve the high purity required for research applications (typically ≥98%).[12] Several methods can be employed, including crystallization, distillation, and column chromatography. A combination of these techniques may be necessary to achieve the desired purity.

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound. The choice of methods will depend on the impurities present and the desired final purity.

Experimental Protocols: Purification

-

Transfer the crude reaction mixture to a distillation apparatus suitable for vacuum distillation.

-

Initially, distill off the water and other low-boiling components at a reduced pressure.

-

Increase the vacuum (residual pressure of 0.5-1.5 kPa) and collect the fraction boiling at 120-140°C, which corresponds to 2-Methylimidazole.[8]

-

Dissolve the crude or distilled this compound in a suitable solvent at an elevated temperature (e.g., hot benzene at 40-80°C).[13]

-

If colored impurities are present, treat the hot solution with activated carbon and filter.[13]

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath (0-30°C) to induce crystallization.[13]

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum at 40-50°C for 1-4 hours.[13]

For achieving very high purity, column chromatography can be employed.

-

Prepare a silica gel column.

-

Dissolve the this compound in a minimum amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).[14]

-

Collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data for Purification

The following table provides an overview of the effectiveness of different purification methods for 2-methylimidazole.

| Purification Method | Key Parameters | Achieved Purity | Yield | Reference |

| Vacuum Distillation | 0.5-1.5 kPa, 120-140°C | >99% | High | [8][11] |

| Crystallization | Solvent: Benzene; Temp: 0-30°C | >92% | >70% | [13] |

| Melt Crystallization | Cooling from 143°C to 90°C | 99.9% | - | [15] |

Conclusion

The synthesis of this compound can be reliably achieved by adapting the Radziszewski reaction using deuterated starting materials. Subsequent purification through vacuum distillation and/or crystallization can yield a product with high chemical and isotopic purity, suitable for demanding research applications in the pharmaceutical and chemical sciences. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this important isotopically labeled compound.

References

- 1. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rxnchem.com [rxnchem.com]

- 5. CAS 1632-89-9: Acetaldehyde-1,2,2,2-d4 | CymitQuimica [cymitquimica.com]

- 6. Acetaldehyde-Dâ (D, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. Ammonia-D3 solution 25 % in D2O, CAS No. 12168-30-8 | Deuterated Acids and Bases | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 8. RU2486176C1 - Method for preparing 2-methylimidazole - Google Patents [patents.google.com]

- 9. CN102924381A - 2-methylimidazole preparation method - Google Patents [patents.google.com]

- 10. US4719309A - Preparation of imidazoles - Google Patents [patents.google.com]

- 11. cspi.org [cspi.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity - Google Patents [patents.google.com]

- 14. 2-Methylimidazole synthesis - chemicalbook [chemicalbook.com]

- 15. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]

Technical Guide: 2-Methylimidazole-d6 for Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on 2-Methylimidazole-d6, including its chemical properties, and its primary application as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry.

Core Compound Data

This compound is the deuterated analog of 2-methylimidazole, where all six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a mass shift of +6 Da, making it an ideal internal standard for isotope dilution mass spectrometry (IDMS). Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during sample preparation and chromatographic separation, which is crucial for accurate quantification.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Citations |

| CAS Number | 1173022-19-9 | [1][2] |

| Molecular Formula | C₄D₆N₂ | [1][2] |

| Molecular Weight | 88.14 g/mol | [1][2] |

| Isotopic Purity | ≥98 atom % D | [2] |

| Mass Shift | M+6 | [2] |

| Appearance | Solid | [1] |

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core application for this compound is in Isotope Dilution Mass Spectrometry (IDMS), a gold-standard method for quantitative analysis. The principle relies on adding a known quantity of the stable isotope-labeled standard (this compound) to a sample containing an unknown quantity of the native analyte (2-methylimidazole). The standard and analyte are assumed to behave identically during extraction, cleanup, and ionization. By measuring the ratio of the mass spectrometer response of the analyte to the internal standard, the initial concentration of the analyte can be determined with high precision and accuracy, as this ratio corrects for sample loss and matrix-induced ionization suppression or enhancement.

References

physical and chemical characteristics of 2-Methylimidazole-d6

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Methylimidazole-d6, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is the deuterated analog of 2-methylimidazole, where all six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification.[1]

Identifiers and General Characteristics

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 2-(methyl-d3)-1H-Imidazole-1,4,5-d3, 2-Methyl-d3-imidazole-d3 | |

| CAS Number | 1173022-19-9 | [3] |

| Molecular Formula | C₄D₆N₂ | [2][3] |

| Molecular Weight | 88.14 g/mol | [3] |

| Appearance | White to light yellow crystalline powder/solid | [4] |

| Isotopic Enrichment | ≥ 98 atom % D | [1][3] |

| Chemical Purity | ≥ 98-99% | [3][5] |

Physicochemical Data

Quantitative data for this compound is limited; therefore, data for its non-deuterated counterpart, 2-methylimidazole, is provided for reference, as their physical properties are expected to be very similar.

| Property | Value (this compound) | Value (2-Methylimidazole) | Reference(s) |

| Melting Point | Not Available | 142 - 147 °C | [4][6][7][8] |

| Boiling Point | 198 °C (literature value) | 267 - 268 °C | [3][4][7] |

| Density | 1.104 g/mL at 25 °C | ~1.06 g/cm³ | [3][4] |

| Solubility | Not Available | Soluble in water (780 g/L at 20 °C) and ethanol; slightly soluble in cold benzene. | [6][9] |

| Vapor Pressure | Not Available | <1 hPa at 20 °C | [6] |

| logP (Octanol/Water) | Not Available | 0.24 | [7][8] |

| pKa | Not Available | 7.86 (conjugate acid) | [8] |

Applications in Research and Development

The primary application of this compound is as a stable isotope-labeled internal standard for the quantification of 2-methylimidazole in various matrices using isotope dilution mass spectrometry (GC-MS or LC-MS/MS).[1][10] Its key advantages include:

-

Mass Shift : A distinct +6 Da mass shift from the unlabeled analyte, allowing for clear separation in mass spectra.[1]

-

Co-elution : Identical physicochemical and chromatographic properties to the native compound, ensuring it behaves similarly during sample preparation and analysis.[1]

-

Accuracy : Enables correction for matrix effects and variations in sample extraction and instrument response, leading to highly accurate and reproducible quantification.[1]

Common research areas where this compound is utilized include:

-

Pharmaceutical and Biochemical Research : In drug metabolism studies to trace the metabolic fate of imidazole-containing compounds.[10]

-

Food Safety and Toxicology : For monitoring the formation of 2-methylimidazole in food products during processing, such as in caramel coloring.[10]

-

Environmental Analysis : For the detection and quantification of imidazole derivatives in environmental samples.[10]

Experimental Protocols

Synthesis of this compound

General Adapted Protocol (Radziszewski Reaction):

The synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[11] For this compound, deuterated acetaldehyde and deuterated ammonia in D₂O would be used.

-

Reactants : Glyoxal, Acetaldehyde-d4, and Ammonia-d3 in D₂O.

-

Step 1 : A solution of glyoxal in D₂O is placed in a reaction vessel and cooled.

-

Step 2 : Deuterated ammonia (or an aqueous solution of it in D₂O) is added to the glyoxal solution while maintaining a low temperature (e.g., 10-18 °C).

-

Step 3 : Acetaldehyde-d4 is then added to the reaction mixture.

-

Step 4 : The mixture is allowed to react for several hours at a controlled temperature (e.g., 44 °C).

-

Step 5 : The product, this compound, is then isolated and purified, typically through crystallization and/or sublimation.

Caption: General workflow for the synthesis of this compound.

Quantification of 2-Methylimidazole using LC-MS/MS with this compound Internal Standard

The following is a representative protocol adapted from an application note for the analysis of 2-methylimidazole in beverages.[14]

1. Preparation of Standards and Samples:

-

Stock Solutions : Prepare individual stock solutions of 2-methylimidazole and this compound (internal standard, IS) in a suitable solvent (e.g., water or methanol) at a concentration of 1000 µg/mL.

-

Calibration Standards : Create a series of calibration standards by serially diluting the 2-methylimidazole stock solution. Spike each calibration standard with the this compound IS to a constant final concentration (e.g., 100 ng/mL).

-

Sample Preparation : For a beverage sample, sonicate to remove carbonation. Fortify the sample with the this compound IS to the same concentration as in the calibration standards. Mix an aliquot of the sample (e.g., 100 µL) with a precipitation solvent like acetonitrile (e.g., 900 µL) to remove proteins and other interferences. Centrifuge and inject the supernatant.

2. LC-MS/MS Conditions:

-

LC System : A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

-

Column : A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating these polar compounds (e.g., Waters CORTECS HILIC Column).

-

Mobile Phase : A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Flow Rate : Typically in the range of 0.4 - 0.6 mL/min.

-

Injection Volume : 1 - 10 µL.

-

Mass Spectrometer : A tandem mass spectrometer (e.g., triple quadrupole) operating in positive electrospray ionization (ESI+) mode.

-

MS/MS Transitions :

-

2-Methylimidazole : Monitor the transition of the parent ion (m/z 83.1) to a suitable product ion.

-

This compound (IS) : Monitor the transition of the parent ion (m/z 89.1) to its corresponding product ion.

-

3. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.

-

Determine the concentration of 2-methylimidazole in the samples by using the peak area ratio from the sample and interpolating from the calibration curve.

Caption: Workflow for quantification using an internal standard.

Spectral Data

While specific, high-resolution spectra for this compound are not widely published, its identity is typically confirmed by ¹H NMR, ²H NMR, and LC-MS.[1] The expected spectral characteristics are as follows:

-

¹H NMR : The spectrum should show a significant reduction or absence of signals corresponding to the protons in the non-deuterated molecule, confirming high isotopic enrichment. Any residual proton signals would appear at chemical shifts similar to those of 2-methylimidazole (in DMSO-d6: ~11.65 ppm (N-H), ~6.83 ppm (ring C-H), and ~2.25 ppm (methyl C-H)).[1]

-

Mass Spectrometry : In the mass spectrum, the molecular ion peak for this compound will appear at an m/z of 88.14, which is 6 mass units higher than that of 2-methylimidazole (82.10 g/mol ).[3][8] The fragmentation pattern is expected to be similar to the non-deuterated compound, with fragments showing a corresponding mass shift due to the presence of deuterium atoms.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as hazardous. The GHS classifications for the non-deuterated analog are as follows:

-

Acute Toxicity, Oral (Category 4)[2]

-

Skin Corrosion/Irritation (Category 1B)[2]

-

Serious Eye Damage/Eye Irritation (Category 1)

-

Carcinogenicity (Category 2)

-

Reproductive Toxicity (Category 1B)

Signal Word : Danger

Hazard Statements :

-

H302: Harmful if swallowed.[2]

-

H314: Causes severe skin burns and eye damage.[2]

-

H351: Suspected of causing cancer.

-

H360Df: May damage the unborn child. Suspected of damaging fertility.

Handling and Storage

-

Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigeration, while others suggest storage at room temperature, protected from light and moisture.[2][5] Always refer to the supplier's specific storage recommendations.

Conclusion

This compound is a high-purity, stable isotope-labeled compound that serves as a critical tool for the accurate quantification of 2-methylimidazole in a variety of scientific applications. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry. Proper handling and storage are essential due to its hazardous nature. This guide provides the foundational technical information required for its effective and safe use in a research setting.

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-甲基咪唑-d6 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Methylimidazole Supplier | 693-98-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 5. 2-Methylimidazole (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. products.lab-suppliers.com [products.lab-suppliers.com]

- 7. 2-Methylimidazole Online | 2-Methylimidazole Manufacturer and Suppliers [scimplify.com]

- 8. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methylimidazole | 693-98-1 [chemicalbook.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. cspi.org [cspi.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. 2-Methylimidazole synthesis - chemicalbook [chemicalbook.com]

- 14. waters.com [waters.com]

Technical Guide to the Isotopic Purity and Enrichment of 2-Methylimidazole-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of 2-Methylimidazole-d6 (deuterated 2-methylimidazole). This stable isotope-labeled compound is a critical tool in pharmaceutical and biochemical research, primarily utilized as an internal standard for quantitative analysis by mass spectrometry (MS) and in metabolic studies. Ensuring the high isotopic and chemical purity of this reagent is paramount for generating accurate and reproducible data.

Quantitative Data Summary

The isotopic purity and chemical assay of this compound are determined by various analytical techniques. Commercial suppliers typically provide a Certificate of Analysis (CoA) with each batch, detailing the specific quantitative results. Below is a summary of typical specifications.

Table 1: Typical Specifications for this compound

| Parameter | Specification | Method of Analysis |

| Chemical Formula | C₄D₆N₂ | - |

| Molecular Weight | 88.14 g/mol | Mass Spectrometry |

| CAS Number | 1173022-19-9 | - |

| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | ≥ 98% | HPLC, GC |

| Appearance | White to off-white solid | Visual Inspection |

Table 2: Example Isotopic Distribution (Hypothetical CoA Data)

| Isotopologue | Relative Abundance (%) |

| d6 (fully deuterated) | 98.5 |

| d5 | 1.2 |

| d4 | 0.2 |

| d0 (unlabeled) | < 0.1 |

| Note: This table represents a simplified, hypothetical distribution for illustrative purposes. Actual distributions will be detailed on the batch-specific Certificate of Analysis and will account for the natural isotopic abundance of carbon and nitrogen. |

Experimental Protocols

The determination of isotopic purity and enrichment of this compound relies on two primary analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Protocol for Isotopic Enrichment Analysis by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the isotopic distribution and confirm the mass shift of the deuterated compound compared to its unlabeled counterpart.[2]

Objective: To quantify the percentage of each isotopologue (d0 to d6) present in the this compound sample.

Instrumentation: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system (e.g., Orbitrap or TOF).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to approximately 1 µg/mL in the mobile phase.

-

-

LC-MS Analysis:

-

Liquid Chromatography: While direct infusion can be used, a short chromatographic run helps to separate any potential impurities.

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: Isocratic elution with 50:50 acetonitrile:water with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 80-100.

-

Resolution: Set to a high resolution (e.g., >60,000) to resolve isotopic peaks.

-

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to this compound.

-

Identify the ion corresponding to the fully deuterated molecule ([M+H]⁺ at m/z 89.10) and its isotopologues (d5 at m/z 88.09, d4 at m/z 87.09, etc.).

-

Integrate the peak area for each isotopologue.

-

Calculate the isotopic enrichment for the d6 species using the following formula:

-

% d6 Enrichment = [Area(d6) / (Area(d0) + Area(d1) + ... + Area(d6))] x 100

-

-

Protocol for Isotopic Purity Analysis by NMR Spectroscopy

¹H NMR and ²H NMR are used to confirm the positions of deuterium labeling and to assess the isotopic purity by quantifying residual proton signals.[1]

Objective: To confirm the absence of protons at the labeled positions and to quantify the level of deuteration.

Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).

-

Add a known quantity of an internal standard with a signal in a clear region of the spectrum if quantitative ¹H NMR is desired.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Pay close attention to the regions where signals for the methyl protons (around 2.3 ppm) and the imidazole ring protons (around 6.8-7.0 ppm) of the unlabeled compound would appear.

-

A high number of scans may be necessary to achieve a good signal-to-noise ratio for any residual proton signals.

-

-

Data Analysis:

-

Integrate any residual proton signals corresponding to the labeled positions.

-

Compare the integral of the residual proton signals to the integral of a known reference signal (either an internal standard or a non-deuterated impurity) to calculate the percentage of non-deuterated species.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quality control and analysis of a new batch of this compound.

Caption: Quality control workflow for this compound analysis.

Biological Signaling Pathway

2-Methylimidazole is known to induce hepatic uridine diphosphate glucuronosyltransferase (UDPGT), an enzyme involved in the metabolism and excretion of various compounds, including thyroid hormones. This can lead to a downstream effect on thyroid hormone levels and signaling.[3][4][5] The use of this compound in pharmacokinetic studies allows researchers to trace the metabolism of the parent compound and its impact on such pathways.

Caption: Pathway of 2-methylimidazole-induced thyroid hormone metabolism.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Induction of thyroid and liver tumors by chronic exposure to 2-methylimidazole in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of rat UDP-glucuronosyltransferases in liver and duodenum by microsomal enzyme inducers that activate various transcriptional pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of UDP-Glucuronosyltransferase (UGT) 2B2 in Metabolism of Triiodothyronine: Effect of Microsomal Enzyme Inducers in Sprague Dawley and UGT2B2-Deficient Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability and Storage of 2-Methylimidazole-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methylimidazole-d6 (CAS No. 1173022-19-9). The information presented is crucial for ensuring the integrity and reliability of this stable isotope-labeled compound in research and development applications.

Core Stability Profile

This compound is a deuterated analog of 2-Methylimidazole, widely utilized as an internal standard in mass spectrometry-based quantitative analysis. Generally, it is considered a chemically and isotopically stable compound under standard laboratory conditions. However, proper storage and handling are paramount to prevent degradation and maintain its high isotopic purity.

General Stability Statement

Multiple suppliers state that this compound is chemically and isotopically stable when stored and handled correctly. One supplier suggests that for long-term storage, the compound's chemical purity should be re-analyzed after three years to ensure it remains within specifications. While specific quantitative stability data for the deuterated form is limited in publicly available literature, information on the non-deuterated parent compound, 2-Methylimidazole, indicates high thermal stability but a potential for oxidative degradation.

Known Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, studies on the non-deuterated 2-Methylimidazole suggest that oxidation is a primary degradation route. A known metabolite and likely degradation product is 2-methyl-imidazolone. Researchers should be aware of this potential degradation product when conducting stability studies or analyzing aged samples.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, the following storage and handling guidelines should be strictly adhered to.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) or Room Temperature | Controlled temperature minimizes the rate of potential chemical degradation. While some suppliers indicate room temperature storage is acceptable, refrigeration is the more conservative and recommended approach for long-term stability. |

| Light | Protect from light | Exposure to light, particularly UV radiation, can provide the energy to initiate photolytic degradation reactions. Storing in amber vials or in the dark is essential. |

| Moisture | Store in a dry environment | 2-Methylimidazole and its deuterated analog are hygroscopic. Absorption of water can lead to physical changes in the solid material and potentially accelerate hydrolytic degradation, although the imidazole ring is generally stable to hydrolysis. |

| Atmosphere | Tightly sealed container | A tightly sealed container prevents the ingress of moisture and atmospheric oxygen, which can contribute to oxidative degradation. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable. |

Handling Precautions

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of the fine powder.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound, based on established principles from the International Council for Harmonisation (ICH) guidelines (Q1A).

Long-Term and Accelerated Stability Study Protocol

Objective: To evaluate the stability of this compound under recommended and stress storage conditions over time.

Methodology:

-

Sample Preparation: Aliquot this compound into multiple vials from a single batch to ensure homogeneity. The vials should be of an inert material (e.g., amber glass) and sealed tightly.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Method: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), should be used. The method must be able to separate the parent compound from any potential degradation products.

-

Parameters to be Tested:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the this compound content.

-

Purity: Determination of the presence and quantity of any degradation products.

-

Isotopic Purity: (If feasible with available instrumentation) Assessment of the deuterium enrichment over time.

-

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the stability-indicating analytical method.

Methodology:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples using a suitable analytical method (e.g., LC-MS) to identify and quantify any degradation products formed.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Caption: Experimental workflow for a long-term and accelerated stability study.

Caption: Relationship between storage conditions and stability of this compound.

Navigating the Safe Handling of 2-Methylimidazole-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 2-Methylimidazole-d6 (CAS No. 1173022-19-9), a deuterated analog of 2-methylimidazole.[1][2] This document is intended to serve as a critical resource for laboratory personnel, ensuring the safe use and management of this compound in research and development settings. The information presented is aggregated from various safety data sheets (SDS) and chemical suppliers.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄D₆N₂ | [1][2][3][4] |

| Molecular Weight | 88.14 g/mol | [1][2][3][4] |

| CAS Number | 1173022-19-9 | [1][2][3] |

| Appearance | Solid | [1] |

| Boiling Point | 198 °C (lit.) | [1] |

| Density | 1.104 g/mL at 25 °C | [1] |

| Isotopic Purity | ≥ 98 atom % D | [1][2] |

| Storage Temperature | Room temperature, away from light and moisture. Some sources suggest refrigerator storage. | [3][4] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and corresponding hazard statements are outlined below.

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][3] |

| Skin Corrosion | 1C | H314 | Causes severe skin burns and eye damage.[1][3] |

| Serious Eye Damage | 1 | H318 | Causes serious eye damage. |

| Carcinogenicity | 2 | H351 | Suspected of causing cancer.[1] |

| Reproductive Toxicity | 1B | H360Df | May damage the unborn child. Suspected of damaging fertility.[1] |

Hazard Pictograms:

-

Corrosion (GHS05)

-

Health Hazard (GHS08)

-

Harmful (GHS07)

Section 3: Handling and Storage Precautions

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A critical aspect of safe handling involves the consistent use of appropriate personal protective equipment.

| PPE Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[3][5] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[3][5] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5] |

Safe Handling Practices

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[3][5]

-

Wash hands and any exposed skin thoroughly after handling.[3][5]

-

Obtain special instructions before use.[5]

-

Do not handle until all safety precautions have been read and understood.[5]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep the container tightly closed.[5]

-

Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[5]

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an emergency.

| Exposure Route | First Aid Measures |

| If Swallowed | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[3][5] |

| If on Skin (or hair) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Seek immediate medical attention.[3][5] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[3][5] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[3][5] |

Section 5: Experimental Protocols and Workflows

Caption: Risk assessment and handling workflow for this compound.

Caption: Generalized experimental workflow for chemical toxicity testing.

Section 6: Accidental Release and Disposal

In the case of a spill or accidental release, the area should be evacuated.[6] Personal protective equipment should be worn during cleanup.[6] The spilled material should be swept up and placed into a suitable container for disposal, avoiding dust formation.[5] Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations.[5] It should not be released into the environment.[5]

Conclusion

This compound is a valuable compound in research, but it presents significant health hazards. A thorough understanding of its properties and strict adherence to the handling, storage, and emergency procedures outlined in this guide are essential for ensuring the safety of all personnel. Researchers, scientists, and drug development professionals are encouraged to review the full Safety Data Sheet (SDS) for this compound before use and to integrate these precautions into their laboratory-specific safety protocols.

References

Commercial Suppliers and Technical Applications of High-Purity 2-Methylimidazole-d6: A Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement of high-purity isotopically labeled compounds is a critical starting point for a wide array of studies. This technical guide provides an in-depth overview of commercial suppliers of high-purity 2-Methylimidazole-d6, its applications, and detailed experimental protocols.

This compound (deuterated 2-methylimidazole) is a stable isotope-labeled analog of 2-methylimidazole. In this compound, the six hydrogen atoms are replaced by deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification, where it serves as an ideal internal standard. Its use is prominent in pharmacokinetic studies, drug metabolism research, and clinical chemistry.

Commercial Availability and Specifications

A number of reputable chemical suppliers offer high-purity this compound. The quality and specifications of the product are paramount for ensuring the accuracy and reproducibility of experimental results. Below is a summary of offerings from several key suppliers.

| Supplier | Product Number | Purity Specification | Isotopic Enrichment | CAS Number |

| ResolveMass Laboratories Inc. | RM-D-080 | ≥ 98% | ≥ 98 atom % D | 1173022-19-9 |

| MedchemExpress | HY-113398S | Not specified | Not specified | 1173022-19-9 |

| Cambridge Isotope Laboratories, Inc. | DLM-6938 | 98% | 98% | 1173022-19-9 |

| CDN Isotopes | D-6938 | Not specified | 98 atom % D | 1173022-19-9 |

| Sigma-Aldrich | 615420 | 99% (CP) | 98 atom % D | 1173022-19-9 |

Key Applications in Research and Development

High-purity this compound is primarily utilized as an internal standard in quantitative mass spectrometry assays.[1] Its chemical properties are nearly identical to the unlabeled (protio) 2-methylimidazole, but its increased mass allows for clear differentiation in a mass spectrometer. This is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in analytical measurements.

A significant application lies in the pharmacokinetic analysis of drugs that contain the 2-methylimidazole moiety, such as the antibiotic metronidazole. By adding a known amount of this compound to biological samples (e.g., plasma, urine), the concentration of the drug can be accurately determined.[2]

Furthermore, it is employed in in vitro drug metabolism studies to quantify the formation of metabolites. These studies are essential in early drug discovery to understand the metabolic fate of a new chemical entity.[3][4]

Experimental Protocol: Quantitative Analysis of a 2-Methylimidazole-Containing Drug in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of a hypothetical drug containing the 2-methylimidazole structure in rat plasma.

1. Materials and Reagents:

-

Blank rat plasma

-

Analytical standard of the drug

-

This compound (internal standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or microcentrifuge tubes

2. Preparation of Stock and Working Solutions:

-

Drug Stock Solution (1 mg/mL): Accurately weigh and dissolve the drug standard in an appropriate solvent (e.g., methanol or DMSO).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the drug stock solution in 50% ACN/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in ACN.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, quality control, or unknown study sample), add 150 µL of the internal standard working solution (100 ng/mL in ACN).

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Optimize the precursor-to-product ion transitions for both the drug and this compound. For this compound, a potential transition would be m/z 89.1 -> 60.1 (this may vary depending on the instrument and conditions).

-

Optimize instrument parameters such as collision energy and declustering potential for each analyte.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the drug to the internal standard against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis of the calibration curve.

-

Determine the concentration of the drug in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Impact: The Effect of 2-Methylimidazole on Thyroid Hormone Metabolism

2-Methylimidazole has been shown to affect the endocrine system, specifically by influencing thyroid hormone levels.[5][6] The primary mechanism is the induction of UDP-glucuronosyltransferase (UDPGT) enzymes in the liver.[7] These enzymes are responsible for the glucuronidation of thyroid hormones (T3 and T4), a process that facilitates their excretion from the body. Increased UDPGT activity leads to enhanced clearance of thyroid hormones, which can result in a decrease in their circulating levels. This disruption of thyroid hormone homeostasis can have downstream physiological effects.

The diagram above illustrates the workflow of how 2-Methylimidazole can lead to decreased plasma thyroid hormone levels through the induction of hepatic UDPGT enzymes.

This diagram outlines the key steps in a typical bioanalytical workflow for quantifying a drug in plasma using this compound as an internal standard, from sample preparation to data analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Induction of thyroid lesions in 14-week toxicity studies of 2 and 4-methylimidazole in Fischer 344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of thyroid and liver tumors by chronic exposure to 2-methylimidazole in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance of 2-Methylimidazole Isotopes for Researchers and Drug Development Professionals

This guide provides an in-depth overview of the natural isotopic abundance of the constituent elements of 2-Methylimidazole (C₄H₆N₂). It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of isotopic distribution for applications such as metabolic labeling, tracer studies, and advanced analytical characterization. This document outlines the natural isotopic composition of Carbon, Hydrogen, and Nitrogen, details the primary experimental methodologies for their determination, and presents a generalized workflow for isotopic analysis.

Natural Isotopic Abundance of Constituent Elements

2-Methylimidazole is an organic compound with the chemical formula C₄H₆N₂.[1] The natural abundance of stable isotopes for each of its constituent elements—Carbon, Hydrogen, and Nitrogen—is a fundamental property that influences its mass spectrum and behavior in various analytical techniques.

Data Presentation: Isotopic Abundance

The following tables summarize the natural abundance of the stable isotopes for Carbon, Hydrogen, and Nitrogen.

Table 1: Natural Abundance of Carbon Isotopes [1][2][3][4]

| Isotope | Protons | Neutrons | Natural Abundance (%) | Atomic Mass (Da) | Stability |

| ¹²C | 6 | 6 | ~98.9% | 12.000000 | Stable |

| ¹³C | 6 | 7 | ~1.1% | 13.003355 | Stable |

Table 2: Natural Abundance of Hydrogen Isotopes [5][6][7][8]

| Isotope | Name | Protons | Neutrons | Natural Abundance (%) | Atomic Mass (Da) | Stability |

| ¹H | Protium | 1 | 0 | >99.98% | 1.007825 | Stable |

| ²H | Deuterium | 1 | 1 | ~0.0156% | 2.014102 | Stable |

| ³H | Tritium | 1 | 2 | Trace | 3.016049 | Radioactive |

Table 3: Natural Abundance of Nitrogen Isotopes [9][10][11][12][13]

| Isotope | Protons | Neutrons | Natural Abundance (%) | Atomic Mass (Da) | Stability |

| ¹⁴N | 7 | 7 | 99.62% | 14.003074 | Stable |

| ¹⁵N | 7 | 8 | 0.38% | 15.000109 | Stable |

Experimental Protocols for Isotope Ratio Analysis

The determination of isotopic abundances in organic molecules like 2-Methylimidazole is primarily accomplished through two powerful analytical techniques: Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a specialized form of mass spectrometry that allows for high-precision measurement of the relative abundance of isotopes in a sample.[2][6][9]

Methodology:

-

Sample Preparation and Combustion: The solid or liquid 2-Methylimidazole sample is first purified. It is then converted into simple gases (e.g., CO₂, N₂, H₂) through a process of combustion or pyrolysis.

-

Gas Introduction: The resulting gases are introduced into the mass spectrometer.

-

Ionization: In the ion source, the gas molecules are ionized, typically by electron impact.

-

Mass Separation: The ions are accelerated and passed through a magnetic field, which deflects them according to their mass-to-charge ratio (m/z). Lighter isotopes are deflected more than heavier ones.

-

Detection: The separated ion beams are detected by a series of Faraday cups, which allows for the precise measurement of the ion currents corresponding to each isotope.[9]

-

Data Analysis: The ratio of the ion currents is used to calculate the isotopic ratio of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for site-specific isotopic analysis, providing information about the isotopic distribution at different atomic positions within the molecule.[5][14]

Methodology:

-

Sample Preparation: A highly purified sample of 2-Methylimidazole is dissolved in a suitable deuterated solvent.

-

Data Acquisition: The sample is placed in a strong, uniform magnetic field. A radiofrequency pulse is applied, which excites the nuclei with non-zero spin (e.g., ¹H, ¹³C, ¹⁵N). The subsequent relaxation of these nuclei to their ground state emits a signal that is detected.

-

Spectral Analysis: The resulting NMR spectrum shows signals at different chemical shifts, corresponding to the different chemical environments of the nuclei. The area under each signal is proportional to the number of nuclei in that environment.

-

Isotope-Specific Techniques: For determining isotopic ratios, specialized NMR techniques are employed. For example, ¹³C NMR can be used to determine the abundance of ¹³C at each carbon position. Quantitative ¹⁵N NMR can provide site-specific information on nitrogen isotopes.[3]

Visualizing Experimental and Metabolic Workflows

The following diagrams, generated using the DOT language, illustrate a generalized workflow for the isotopic analysis of 2-Methylimidazole and its known metabolic interaction.

Conclusion

The natural isotopic abundance of Carbon, Hydrogen, and Nitrogen in 2-Methylimidazole is a critical parameter for a range of scientific applications. The precise determination of these isotopic ratios, achievable through techniques like IRMS and NMR spectroscopy, provides valuable insights for researchers and drug development professionals. Understanding these fundamental properties and analytical workflows is essential for the robust design and interpretation of studies involving this important molecule.

References

- 1. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 2. web.gps.caltech.edu [web.gps.caltech.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isotope Ratio Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isotope Ratio Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 10. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. masspec.scripps.edu [masspec.scripps.edu]

- 12. Combining Isotopologue Workflows and Simultaneous Multidimensional Separations to Detect, Identify, and Validate Metabolites in Untargeted Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Theoretical vs. Actual Mass of 2-Methylimidazole-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the theoretical and experimentally determined mass of 2-Methylimidazole-d6, a deuterated analog of 2-Methylimidazole. This compound is of significant interest in pharmaceutical and analytical research, primarily as an internal standard for mass spectrometry-based quantification of 2-Methylimidazole. Understanding the nuances between its theoretical and actual mass is critical for accurate and precise measurements in drug metabolism studies, pharmacokinetics, and toxicological assessments.

Data Presentation: Theoretical Mass of this compound

The theoretical mass of a molecule can be calculated in several ways, with the most common being the molecular weight (based on isotopic abundances) and the monoisotopic mass (based on the most abundant isotopes). The following table summarizes the key theoretical mass values for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₄D₆N₂ | [1][2][3][4][5] |

| Molecular Weight | 88.14 g/mol | [1][2][3][4][6] |

| Monoisotopic Mass | 88.090758676 Da | [6] |

| Isotopic Enrichment | ≥ 98 atom % D | [1] |

Understanding Theoretical vs. Actual Mass

The theoretical mass is a calculated value derived from the atomic masses of the constituent atoms and their isotopic distribution. In contrast, the actual or experimentally determined mass is the mass measured by an analytical instrument, most commonly a mass spectrometer. The actual mass is not a single value but rather a measured distribution of ions, from which an accurate mass can be determined. For this compound, its primary application as an internal standard in mass spectrometry underscores the importance of a well-defined and predictable mass-to-charge ratio.[1]

The workflow for determining and utilizing the mass of this compound in a research setting is depicted below.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. 2-Methylimidazole (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. 2-Methylimidazole (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-6938-0.5 [isotope.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-METHYLIMIDAZOLE | Eurisotop [eurisotop.com]

- 6. Page loading... [guidechem.com]

Methodological & Application

Application Note and Protocol: Quantitative Analysis of 2-Methylimidazole in Complex Matrices using 2-Methylimidazole-d6 as an Internal Standard by LC-MS/MS

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of 2-methylimidazole in various complex matrices, such as biological fluids, food products, and environmental samples, is of significant interest due to its potential as a contaminant and biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique owing to its high sensitivity and selectivity.[1][2][3] The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by correcting for variability in sample preparation and matrix effects.[4][5][6][7] This document provides a detailed protocol for the use of 2-Methylimidazole-d6 as an internal standard for the quantitative analysis of 2-methylimidazole.

Deuterated internal standards are the cornerstone of robust quantitative LC-MS/MS assays.[4][8] By being chemically identical to the analyte, this compound co-elutes and experiences the same ionization effects, thereby providing reliable correction for matrix-induced signal suppression or enhancement.[5][6] This application note outlines the experimental workflow, sample preparation, LC-MS/MS conditions, and data analysis for the precise quantification of 2-methylimidazole.

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the quantitative analysis of 2-methylimidazole using this compound as an internal standard is depicted below. This process involves sample preparation with the addition of the internal standard, followed by LC-MS/MS analysis and subsequent data processing.

References

- 1. lcms.cz [lcms.cz]

- 2. Determination of 2-methylimidazole, 4-methylimidazole and 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in caramel colours and cola using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. scispace.com [scispace.com]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. benchchem.com [benchchem.com]

Application Note: Quantitative Analysis of 2-Methylimidazole in Food Matrices using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylimidazole (2-MeI) is a heterocyclic organic compound that can be formed in foods during the Maillard reaction, particularly in caramel colors, roasted foods, and some beverages.[1][2][3][4] Regulatory bodies have shown interest in monitoring the levels of 2-MeI in food products due to potential health concerns.[5] Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of trace-level contaminants in complex matrices. This application note provides a detailed protocol for the quantitative analysis of 2-methylimidazole in food samples using 2-Methylimidazole-d6 as a stable isotope-labeled internal standard.

This compound is an ideal internal standard for this analysis as it is chemically identical to the analyte of interest, 2-methylimidazole, but has a different mass due to the replacement of six hydrogen atoms with deuterium.[6] This mass difference allows for its distinct detection by a mass spectrometer. Since the internal standard and the analyte exhibit nearly identical behavior during sample preparation (extraction, cleanup) and chromatographic separation, the ratio of their signals can be used to accurately determine the concentration of the analyte, compensating for matrix effects and variations in instrument response.[6]

Principle of Isotope Dilution

Isotope dilution analysis relies on the addition of a known amount of an isotopically labeled standard (in this case, this compound) to the sample at the beginning of the analytical procedure. The labeled standard equilibrates with the endogenous (unlabeled) analyte. The mixture is then processed, and the ratio of the unlabeled analyte to the labeled standard is measured by mass spectrometry. Since the amount of added labeled standard is known, the concentration of the native analyte in the original sample can be calculated with high precision and accuracy.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantitative analysis of 2-methylimidazole in a solid food matrix (e.g., licorice, caramel-containing products) using LC-MS/MS.

Reagents and Materials

-

2-Methylimidazole (≥99% purity)

-

This compound (isotopic purity ≥98%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation exchange)

-

0.22 µm syringe filters

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Ultrasonic bath

-

SPE manifold

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 2-Methylimidazole and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

-

Similarly, prepare a 1 mg/mL stock solution of this compound in methanol.

-

-

Intermediate Standard Solutions (10 µg/mL):

-

Dilute the 1 mg/mL stock solutions of 2-Methylimidazole and this compound with methanol to obtain intermediate solutions of 10 µg/mL.

-

-

Working Standard Solutions and Calibration Curve:

-

Prepare a series of calibration standards by spiking appropriate volumes of the 10 µg/mL 2-Methylimidazole intermediate solution into a constant volume of the 10 µg/mL this compound intermediate solution and diluting with the initial mobile phase. A typical calibration curve might range from 1 ng/mL to 500 ng/mL.

-

Sample Preparation

-

Homogenization: Homogenize the solid food sample to a fine powder or paste.

-

Weighing and Spiking: Accurately weigh 1-2 g of the homogenized sample into a centrifuge tube. Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

-

Extraction:

-

Add 10 mL of a methanol/water (1:1, v/v) solution to the sample.

-

Vortex for 1 minute, followed by ultrasonication for 15 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a suitable solvent to remove interferences (e.g., 5% methanol in water).

-

Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile with a small percentage of formic acid).

-

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase. Filter the solution through a 0.22 µm syringe filter before LC-MS/MS analysis.

LC-MS/MS Analysis

The following are example parameters and can be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Gas Flow | Optimized for the instrument |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Methylimidazole | 83.1 | 42.1 | 20 |

| This compound | 89.1 | 45.1 | 20 |

Note: The specific product ions and collision energies should be optimized for the instrument in use.

Data Presentation

The following tables summarize the expected quantitative performance of this method.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Linear Range | 1 - 500 ng/mL |

| Limit of Detection (LOD) | 0.5 µg/kg |

| Limit of Quantification (LOQ) | 1.5 µg/kg |

Table 2: Recovery and Precision in Spiked Food Matrix

| Spike Level | Mean Recovery (%) | RSD (%) (n=6) |

| Low (5 µg/kg) | 98.5 | 4.2 |

| Medium (50 µg/kg) | 101.2 | 3.1 |

| High (200 µg/kg) | 99.8 | 2.5 |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow.

Caption: Experimental workflow for 2-Methylimidazole analysis.

Logical Relationship of Isotope Dilution

The diagram below outlines the logical principle of the isotope dilution technique.

Caption: Principle of isotope dilution analysis.

Conclusion

The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a robust, accurate, and precise approach for the quantitative analysis of 2-methylimidazole in complex food matrices. This method is highly selective and sensitive, making it suitable for routine monitoring and regulatory compliance testing. The detailed protocol and expected performance characteristics presented in this application note serve as a valuable resource for researchers and analytical scientists in the field of food safety and quality control.

References

Application Note: Preparation of 2-Methylimidazole-d6 Stock and Working Solutions for Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of stock and working solutions of 2-Methylimidazole-d6. This deuterated analog is commonly used as a stable isotope-labeled internal standard (IS) for the accurate quantification of 2-methylimidazole in various matrices by mass spectrometry (MS), such as LC-MS/MS or GC-MS.[1][2] Following these procedures ensures the accuracy, precision, and reproducibility of analytical measurements.[3]

Properties of this compound

This compound is structurally identical to 2-methylimidazole, except that the six hydrogen atoms have been replaced with deuterium.[1] This results in a mass shift of +6 Da, allowing for clear differentiation from the unlabeled analyte in mass spectrometric analyses while maintaining nearly identical chemical and chromatographic properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1173022-19-9 | [1][4][5] |

| Molecular Formula | C₄D₆N₂ | [1][5] |

| Molecular Weight | 88.14 g/mol | [1][4] |

| Chemical Purity | ≥ 98% | [1] |

| Isotopic Enrichment | ≥ 98 atom % D | [1][4] |

| Form | Crystalline Solid | [1] |

| Storage | Room temperature, protected from light and moisture. | [5] |

| Stability | Stable under standard laboratory conditions. Re-analyze after 3 years. | [1][4] |

Experimental Protocols

The preparation of analytical standards is a critical step in quantitative analysis, requiring precision and accuracy to minimize uncertainty.[6] This protocol details the preparation of a stock solution and a subsequent working solution through dilution.

Required Materials and Equipment

-

This compound (crystalline solid, ≥98% purity)

-